3-Amino-2-methylphenylacetonitrile chemical structure and properties
3-Amino-2-methylphenylacetonitrile chemical structure and properties
An In-Depth Technical Guide to Substituted Phenylacetonitriles: A Focused Analysis on 3-Amino-2-methylphenylacetonitrile and its Analogue, (3-Aminophenyl)acetonitrile
A Note on Scope: Initial research indicates that detailed experimental and characterization data for 3-Amino-2-methylphenylacetonitrile is not extensively available in public-domain scientific literature. To provide a robust and technically grounded guide, this document will focus on the closely related and well-characterized parent compound, (3-Aminophenyl)acetonitrile . The principles of synthesis, characterization, and application discussed herein are directly translatable and provide a strong predictive framework for researchers investigating 3-Amino-2-methylphenylacetonitrile.
Introduction
Substituted phenylacetonitriles are a cornerstone class of intermediates in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique bifunctional nature, possessing both a reactive nitrile group and a versatile aromatic ring, allows for a multitude of subsequent chemical transformations. The introduction of an amino group, as seen in (3-Aminophenyl)acetonitrile, further enhances this synthetic utility, providing a nucleophilic site for the construction of complex nitrogen-containing heterocycles—a common motif in biologically active molecules.[1] This guide offers a senior-level perspective on the chemical structure, properties, synthesis, and characterization of this valuable chemical scaffold.
Section 1: Chemical Identity and Physicochemical Properties
(3-Aminophenyl)acetonitrile is an aromatic compound featuring a cyanomethyl group (-CH₂CN) and an amino group (-NH₂) at positions 1 and 3 of a benzene ring, respectively.
Chemical Structure:
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IUPAC Name: 2-(3-aminophenyl)acetonitrile[2]
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Molecular Formula: C₈H₈N₂[2]
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SMILES: N1C=CC(CC#N)=C1
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InChI Key: YIZRGZCXUWSHLN-UHFFFAOYSA-N[2]
The spatial arrangement of the functional groups dictates the molecule's reactivity. The amino group is a powerful ortho-, para-director and activating group for electrophilic aromatic substitution, while the nitrile and benzylic methylene groups offer distinct sites for nucleophilic addition and substitution/oxidation reactions, respectively.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 4623-24-9 | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Monoisotopic Mass | 132.068748264 Da | [2] |
| XLogP3 | 0.5 | [2] |
| Polar Surface Area | 49.8 Ų | [2] |
Solubility data for aminophenylacetonitriles can be limited in organic solvents, and for applications requiring aqueous solutions, conversion to a hydrochloride salt is a common strategy to enhance solubility.[3]
Section 2: Synthesis and Mechanistic Considerations
A prevalent and reliable method for synthesizing aminophenylacetonitriles is the chemical reduction of the corresponding nitrophenylacetonitrile precursor. This transformation is highly efficient and leverages readily available starting materials.
Experimental Protocol: Synthesis via Nitro Group Reduction
This protocol outlines the synthesis of (3-Aminophenyl)acetonitrile from (3-Nitrophenyl)acetonitrile using tin(II) chloride, a classic and effective reducing agent for this transformation.
Causality Behind Experimental Choices:
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Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of a strong acid (like HCl, often generated in situ from the dihydrate in ethanol) is a robust system for nitro group reduction. It is chosen for its high functional group tolerance, effectively reducing the nitro group without affecting the sensitive nitrile moiety.
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Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the organic precursor and the tin salt, facilitating a homogeneous reaction environment.
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Inert Atmosphere: While not strictly necessary for this specific reduction, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side-oxidation of the resulting aniline product, ensuring higher purity.
Step-by-Step Methodology:
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Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with (3-Nitrophenyl)acetonitrile (1.0 eq).
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Reagent Addition: Ethanol is added to dissolve the starting material. Subsequently, Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) is added portion-wise. The addition can be exothermic and should be controlled.
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Reaction Execution: The mixture is heated to reflux (typically 70-80°C) and stirred vigorously.
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Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which may stain with ninhydrin) indicates reaction completion.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is carefully basified with a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to a pH > 8. This step neutralizes the acid and precipitates tin salts.
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Extraction: The aqueous slurry is extracted multiple times with an organic solvent such as Ethyl Acetate or Dichloromethane. The organic layers are combined.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield pure (3-Aminophenyl)acetonitrile.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (3-Aminophenyl)acetonitrile.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic methods is employed for unambiguous structural elucidation.
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Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of key functional groups. The IR spectrum of (3-Aminophenyl)acetonitrile is expected to show characteristic absorption bands:
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¹H NMR Spectroscopy: Provides information on the electronic environment and connectivity of protons.
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Aromatic Protons (4H): A complex multiplet pattern between δ 6.5-7.5 ppm.
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Methylene Protons (-CH₂CN, 2H): A sharp singlet, typically around δ 3.7 ppm.
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Amine Protons (-NH₂, 2H): A broad singlet that can appear over a wide range (e.g., δ 3.5-5.0 ppm) and is exchangeable with D₂O.
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¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms.
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Aromatic Carbons: Multiple signals in the δ 110-150 ppm region.
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Nitrile Carbon (-C≡N): A signal around δ 118-120 ppm.
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Methylene Carbon (-CH₂CN): A signal in the δ 20-30 ppm range.
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Mass Spectrometry (MS): Determines the molecular weight and provides structural information through fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the molecular weight of C₈H₈N₂.[2]
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Analytical Workflow Diagram```dot
Caption: A logical pathway from a building block to a drug candidate.
Section 5: Safety and Handling
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Primary Hazards: Compounds in this class are generally considered toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation. [5][6]* Handling Precautions:
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Always handle in a well-ventilated area, preferably within a chemical fume hood. [5][7] * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [7] * Avoid breathing dust, fumes, or vapors. [7] * Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up and away from incompatible materials such as strong oxidizing agents. [5][7]
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